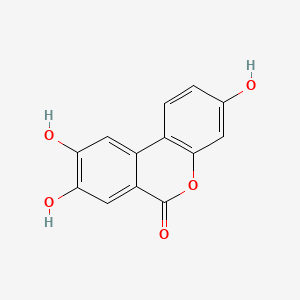

Urolithin C

Übersicht

Beschreibung

Urolithin C is a metabolite of chebulic ellagitannins and exhibits antiproliferative and antioxidant activity . It enhances insulin secretion in islet cells under normal or dysfunctional conditions in a glucose-dependent manner . It facilitates the opening of L-type Ca 2+ channels and Ca 2+ influx into pancreatic β-cells .

Synthesis Analysis

This compound has been synthesized in laboratories using a palladium-catalyzed intramolecular biaryl coupling reaction . The total synthesis of this compound 3-glucuronide (uro-C 3-glur) has been accomplished in 11 steps starting from the commercially-available 3,4-dimethoxybenzaldehyde .Molecular Structure Analysis

The molecular formula of this compound is C13H8O5 . Its average mass is 244.200 Da and its monoisotopic mass is 244.037170 Da .Chemical Reactions Analysis

Urolithins, including this compound, are secondary polyphenol metabolites derived from the gut microbial action on ellagitannins and ellagic acid-rich foods . They have been shown to exert promising neuroprotective effects in improving cell damage, reducing reactive oxygen species (ROS) production, inhibiting neuronal apoptosis, and promoting neurite outgrowth .Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.06 g/mol . It is soluble in DMSO at concentrations greater than or equal to 40 mg/mL .Wissenschaftliche Forschungsanwendungen

Urolithin A's Mitophagy and Lifespan Extension Properties : Urolithin A, closely related to Urolithin C, has been found to induce mitophagy and extend lifespan in C. elegans, and improve muscle function in rodent models. These findings suggest potential applications in strategies to improve mitochondrial and muscle function (Ryu et al., 2016).

Pharmacokinetics of this compound : A method was developed for the determination of this compound in rat plasma, which is crucial for pharmacokinetic studies. This research is significant for understanding how this compound is processed in the body and its potential therapeutic applications (Bayle et al., 2016).

Urolithins in Gut Microbiota and Health : Comprehensive updates on urolithins, including this compound, highlight their bioactivity and association with gut microbiota. This study underscores the importance of urolithins in human health, suggesting their role in various physiological processes and potential therapeutic uses (García-Villalba et al., 2022).

Biological Activities of Urolithins : Research on the biological activities of urolithins, including this compound, reveals their potential in treating diseases such as Alzheimer's, diabetes, liver disease, cardiovascular disease, and various cancers. These findings suggest that urolithins could be used as pharmacological agents in disease prevention and treatment (Hasheminezhad et al., 2021).

Urolithins and Metabotypes in Health : This study discusses the role of urolithins, including this compound, in human health, their metabolism by gut microbiota, and the observed variability in urolithin production among individuals. This research is significant for understanding how individual differences in urolithin production can affect health outcomes (Tomás-Barberán et al., 2017).

Urolithin A's Anti-Cancer Properties : While not specifically focusing on this compound, this study of Urolithin A demonstrates its potential in cancer prevention, particularly in disrupting cancer cell motility and proliferation. This research opens avenues for the exploration of this compound in similar contexts (Alauddin et al., 2020).

Mitochondrial and Cellular Health Benefits of Urolithin A : This first-in-human clinical trial suggests the safety and bioavailability of Urolithin A, with implications for mitochondrial and cellular health. This study forms a basis for exploring similar benefits of this compound in humans (Andreux et al., 2019).

Urolithins and Triglyceride Accumulation : Urolithin A, C, and D (but not iso-urolithin A and B) were found to attenuate triglyceride accumulation in human adipocytes and hepatocytes. This suggests a role for this compound in managing lipid metabolism and associated disorders (Kang et al., 2016).

Drug-Likeness and Toxicity Prediction of Urolithins : A study explored the drug-likeness, toxicity prediction, and bioactivity score of Urolithin A, B, C, and D. This research is crucial for understanding the therapeutic potential and safety profile of this compound as a drug candidate (Hussein & Azeez, 2021).

Cholinesterase Inhibitors and Urolithins : Although focusing on hydroxylated 6H-benzo[c]chromen-6-one derivatives, this research provides insights into the potential use of urolithin derivatives, including this compound, as cholinesterase inhibitors, relevant for conditions like Alzheimer's Disease (Gulcan et al., 2014).

Wirkmechanismus

- Urolithin C is a secondary polyphenol metabolite derived from gut microbial action on ellagitannins and ellagic acid-rich foods such as pomegranate, berries, and nuts .

- Aromatase Inhibition : It inhibits the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD1), which plays a crucial role in estradiol synthesis .

- This compound affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Eigenschaften

IUPAC Name |

3,8,9-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318250 | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

165393-06-6 | |

| Record name | Urolithin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)

![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)

![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)